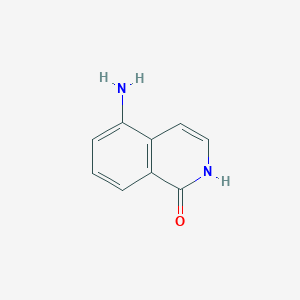

5-AIQ

描述

Structure

3D Structure

属性

IUPAC Name |

5-amino-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-8-3-1-2-7-6(8)4-5-11-9(7)12/h1-5H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVASVGVAQIVSEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CNC2=O)C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90274354 | |

| Record name | 5-aminoisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93117-08-9 | |

| Record name | 5-Amino-1(2H)-isoquinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93117-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-aminoisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Aminoisoquinolin-1(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Amino-1(2H)-isoquinolinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V3G4R3QNX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Biochemical and Pharmacological Properties of 5-Aminoisoquinolin-1-one (5-AIQ)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminoisoquinolin-1-one (5-AIQ) is a water-soluble small molecule inhibitor of the poly(ADP-ribose) polymerase (PARP) enzyme family. While exhibiting moderate potency and a lack of isoform selectivity in biochemical assays, this compound demonstrates significant activity in cellular and in vivo models, indicative of excellent cell permeability and bioavailability. Its primary mechanism of action involves the competitive inhibition of PARP enzymes, particularly PARP-1, a key player in DNA damage repair and cellular stress responses. This inhibition leads to a cascade of downstream effects, most notably the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway. The modulation of this critical inflammatory pathway underpins the observed anti-inflammatory, anti-angiogenic, and anti-metastatic properties of this compound. This technical guide provides a comprehensive overview of the biochemical and pharmacological properties of this compound, including its inhibitory activity, mechanism of action, and effects on key signaling pathways and cellular responses. Detailed experimental protocols for assessing its activity are also provided to facilitate further research and drug development efforts.

Biochemical Properties

PARP Inhibition

This compound is a competitive inhibitor of PARP enzymes, binding to the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) binding site and preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibitory activity is central to its pharmacological effects.

Table 1: In Vitro Inhibitory Activity of this compound against PARP-1

| Enzyme | Inhibitor | IC50 (nM) | Assay Conditions | Reference |

| PARP-1 | This compound | 240 | Semi-purified enzyme preparation | [1] |

Pharmacological Properties

Mechanism of Action

The primary pharmacological effect of this compound stems from its inhibition of PARP-1. PARP-1 activation is a critical cellular response to DNA damage. Upon inhibition by this compound, the downstream signaling cascades are significantly altered. A key consequence of PARP-1 inhibition by this compound is the downregulation of the NF-κB signaling pathway.[1] NF-κB is a master regulator of inflammation, and its inhibition leads to the suppression of a wide range of pro-inflammatory genes.

Anti-Inflammatory Effects

By inhibiting the NF-κB pathway, this compound effectively reduces the expression of various pro-inflammatory cytokines and adhesion molecules. This anti-inflammatory activity has been observed in numerous preclinical models.

Table 2: Summary of Anti-Inflammatory Effects of this compound

| Mediator | Effect | Model System | Reference |

| NF-κB | Downregulation of activity | In vivo models | [1] |

| Cytokines | Modulation of expression | In vivo models | [1] |

| Adhesion Molecules | Modulation of expression | In vivo models | [1] |

Note: Specific quantitative data on the dose-dependent effects of this compound on individual cytokines and adhesion molecules are limited in publicly available literature.

Experimental Protocols

In Vitro PARP1 Inhibition Assay (Chemiluminescent)

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against PARP-1.

Principle: The assay measures the incorporation of biotinylated NAD+ into histone proteins by PARP-1. The resulting biotinylated histones are detected with streptavidin-HRP and a chemiluminescent substrate.

Materials:

-

Recombinant human PARP-1 enzyme

-

Histone-coated 96-well plates

-

Biotinylated NAD+

-

Activated DNA

-

PARP assay buffer

-

This compound or other test inhibitors

-

Streptavidin-HRP

-

Chemiluminescent HRP substrate

-

Plate reader capable of measuring luminescence

Procedure:

-

Plate Preparation: Wash histone-coated plates with wash buffer.

-

Compound Preparation: Prepare serial dilutions of this compound or test compound in assay buffer.

-

Enzyme Reaction:

-

Add PARP assay buffer to each well.

-

Add the diluted this compound or vehicle control.

-

Add a mixture of activated DNA and biotinylated NAD+.

-

Initiate the reaction by adding the PARP-1 enzyme.

-

Incubate at room temperature for 1 hour.

-

-

Detection:

-

Wash the plates to remove unbound reagents.

-

Add Streptavidin-HRP and incubate for 30 minutes at room temperature.

-

Wash the plates again.

-

Add the chemiluminescent substrate.

-

-

Data Acquisition: Immediately measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of the inhibitor relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

NF-κB Activation Assay (Reporter Gene Assay)

This protocol describes a method to assess the effect of a compound on NF-κB activation in a cellular context.

Principle: Cells are transfected with a reporter plasmid containing a promoter with NF-κB binding sites upstream of a reporter gene (e.g., luciferase). Activation of the NF-κB pathway leads to the expression of the reporter gene, which can be quantified.

Materials:

-

Cell line of interest (e.g., HEK293T)

-

NF-κB reporter plasmid

-

Transfection reagent

-

Cell culture medium and supplements

-

Stimulating agent (e.g., TNF-α)

-

This compound or other test inhibitors

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate.

-

Transfection: Transfect the cells with the NF-κB reporter plasmid.

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound or test compound for a specified time.

-

Stimulate the cells with an NF-κB activating agent (e.g., TNF-α).

-

Incubate for an appropriate time to allow for reporter gene expression.

-

-

Cell Lysis: Lyse the cells to release the reporter protein.

-

Luciferase Assay: Add the luciferase assay reagent to the cell lysate.

-

Data Acquisition: Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected control plasmid or a separate cell viability assay). Calculate the percent inhibition of NF-κB activation for each concentration of the inhibitor.

Signaling Pathways and Experimental Workflows

PARP-1 Inhibition and Downstream NF-κB Signaling

The following diagram illustrates the simplified signaling pathway showing the inhibition of PARP-1 by this compound and the subsequent impact on the NF-κB pathway.

References

5-AIQ: A Non-Isoform-Selective PARP Inhibitor for Preclinical Research

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Aminoisoquinolin-1-one (5-AIQ), a potent, water-soluble, and non-isoform-selective inhibitor of Poly(ADP-ribose) polymerases (PARPs). This compound serves as a valuable tool in preclinical research for studying the multifaceted roles of PARPs in cellular processes such as DNA repair, inflammation, and cell death. Its broad activity across PARP isoforms makes it a suitable reference compound for investigating the general effects of PARP inhibition.

Core Mechanism of Action: PARP Inhibition

Poly(ADP-ribose) polymerases are a family of enzymes crucial for cellular homeostasis.[1] Upon detecting DNA single-strand breaks (SSBs), PARP1, the most abundant isoform, binds to the damaged site. This binding activates the enzyme to catalyze the transfer of ADP-ribose units from its substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), to itself and other acceptor proteins, forming long, branched poly(ADP-ribose) (PAR) chains. This process, known as PARylation, creates a scaffold to recruit other DNA repair proteins, facilitating the repair of the lesion.

PARP inhibitors, including this compound, are nicotinamide mimetics that compete with NAD+ for the catalytic domain of PARP enzymes. By occupying the NAD+ binding site, these inhibitors prevent the synthesis of PAR chains. This inhibition of PARP's catalytic activity leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs). In cells with compromised homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death—a concept known as synthetic lethality.

Another critical mechanism of action for many PARP inhibitors is "PARP trapping." This phenomenon occurs when the inhibitor, bound to the PARP enzyme, stabilizes the PARP-DNA complex, preventing the enzyme's dissociation from the DNA damage site. These trapped complexes are significant physical impediments to DNA replication and transcription, proving to be even more cytotoxic than the mere inhibition of PARP's enzymatic function.

Quantitative Data: Inhibitory Profile of this compound

This compound has been characterized as a non-isoform-selective PARP inhibitor, exhibiting activity against multiple members of the PARP family.[1] The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against PARP-1 and PARP-2. It is important to note that absolute IC50 values can vary between different assay formats and conditions.[2]

| Target Isoform | IC50 Value | Assay Type | Reference |

| PARP-1 | 1.6 µM | In vitro enzymatic assay | [2] |

| PARP-1 | 240 nM | Semi-purified preparation | [1] |

| PARP-2 | ~1-2 µM | In vitro enzymatic assay | [2] |

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures, the following diagrams are provided.

Caption: PARP1 signaling in DNA repair and the mechanism of action of this compound.

Caption: A generalized workflow for determining the IC50 of this compound in a PARP enzymatic assay.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of PARP inhibitors like this compound.

In Vitro PARP Enzymatic Inhibition Assay (Chemiluminescent)

This assay quantifies the ability of an inhibitor to block the catalytic activity of a PARP enzyme by measuring the incorporation of biotinylated NAD+ into histone proteins.

Materials:

-

Purified recombinant human PARP enzyme (e.g., PARP-1, PARP-2)

-

Histone-coated 96-well plates

-

Activated DNA (e.g., nuclease-treated salmon testes DNA)

-

Biotinylated NAD+

-

NAD+

-

This compound (or other test inhibitor)

-

PARP assay buffer

-

Blocking buffer

-

Wash buffer (e.g., PBST)

-

Streptavidin-HRP conjugate

-

Chemiluminescent HRP substrate

-

Microplate reader with luminescence detection capabilities

Procedure:

-

Plate Preparation: Histone-coated plates are washed with wash buffer and then blocked with a blocking buffer for at least 90 minutes at room temperature to prevent non-specific binding.

-

Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer. A vehicle control (e.g., DMSO) should also be prepared.

-

Reaction Setup:

-

Add the diluted this compound or vehicle to the appropriate wells of the blocked plate.

-

Prepare a master mix containing the PARP enzyme and activated DNA in the assay buffer.

-

Add the master mix to all wells except for the "no enzyme" control wells.

-

-

Reaction Initiation and Incubation:

-

Initiate the enzymatic reaction by adding a mixture of NAD+ and biotinylated NAD+ to all wells.

-

Incubate the plate for 60 minutes at room temperature with gentle agitation.

-

-

Detection:

-

Wash the plate multiple times with wash buffer to remove unincorporated biotinylated NAD+.

-

Add Streptavidin-HRP diluted in blocking buffer to each well and incubate for 30 minutes at room temperature.

-

Wash the plate again to remove unbound Streptavidin-HRP.

-

Add the chemiluminescent HRP substrate to each well.

-

-

Data Acquisition and Analysis:

-

Immediately measure the luminescence using a microplate reader.

-

Subtract the background signal (from "no enzyme" wells) from all other readings.

-

Calculate the percentage of PARP inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

-

Cellular PARP Trapping Assay

This assay measures the ability of an inhibitor to stabilize the PARP-DNA complex within cells.

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

This compound (or other test inhibitor)

-

DNA damaging agent (e.g., methyl methanesulfonate (B1217627) - MMS, optional)

-

Subcellular protein fractionation kit

-

Primary antibodies (anti-PARP1, anti-histone H3 as a loading control)

-

Secondary antibody (HRP-conjugated)

-

Western blot reagents and equipment

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or a vehicle control for a specified duration.

-

Optionally, co-treat with a DNA damaging agent like MMS to increase the number of PARP trapping sites.

-

-

Cell Fractionation:

-

Harvest the cells and perform subcellular fractionation according to the manufacturer's protocol to separate the chromatin-bound proteins from the soluble proteins. It is crucial to include the inhibitor throughout the fractionation process to minimize its dissociation from the PARP-DNA complex.

-

-

Western Blotting:

-

Normalize the protein concentration of the chromatin fractions.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with a primary antibody against PARP1.

-

Probe the membrane with a primary antibody against a histone protein (e.g., H3) as a loading control for the chromatin fraction.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Data Acquisition and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Quantify the band intensities using densitometry software.

-

An increase in the amount of PARP1 in the chromatin-bound fraction in the inhibitor-treated cells compared to the control indicates PARP trapping.

-

Conclusion

This compound is a foundational tool for researchers investigating the broad consequences of PARP inhibition. Its lack of isoform selectivity, combined with good cell permeability and in vivo activity, makes it an effective agent for elucidating the general roles of the PARP enzyme family in various biological and pathological processes. The experimental protocols detailed in this guide provide a framework for the continued characterization of this compound and the discovery of novel PARP inhibitors.

References

The Role of 5-Aminoisoquinoline (5-AIQ) in DNA Damage Response Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The integrity of the genome is under constant assault from both endogenous and exogenous sources, leading to various forms of DNA damage. To counteract these threats, cells have evolved a complex network of DNA damage response (DDR) pathways. A key player in this network is the family of Poly(ADP-ribose) polymerases (PARPs), with PARP-1 being the most abundant and well-characterized member. PARP-1 is a critical sensor of DNA single-strand breaks (SSBs) and plays a pivotal role in their repair, primarily through the Base Excision Repair (BER) pathway.

5-Aminoisoquinoline (5-AIQ) is a potent, water-soluble inhibitor of PARP enzymes, including PARP-1.[1] By blocking the catalytic activity of PARP-1, this compound prevents the synthesis of poly(ADP-ribose) (PAR) chains, a crucial step in the recruitment of DNA repair machinery to the site of damage. This inhibition leads to the accumulation of unrepaired SSBs, which can subsequently collapse replication forks and generate more cytotoxic double-strand breaks (DSBs). This mechanism of action makes this compound a valuable tool for studying DNA repair and a promising candidate for therapeutic strategies, particularly in the context of synthetic lethality in cancers with deficiencies in other DNA repair pathways, such as those harboring BRCA1/2 mutations. This guide provides an in-depth technical overview of the role of this compound in DNA damage response pathways, including quantitative data, detailed experimental protocols, and visualizations of key cellular processes.

Data Presentation: Quantitative Effects of this compound

The efficacy of a PARP inhibitor is often quantified by its half-maximal inhibitory concentration (IC50) for PARP enzymatic activity and its cytotoxic effects on cancer cell lines.

| Parameter | Value | Cell Line/System | Reference |

| PARP-1 Inhibition IC50 | 240 nM | Semi-purified PARP-1 | [1] |

| PARP-1 Inhibition IC50 | 550 nM | In vitro assay | [1] |

| Cytotoxicity (IC50) | Not explicitly found for this compound | Various Cancer Cell Lines | N/A |

| Potentiation of Temozolomide (B1682018) Cytotoxicity | Dose-dependent | L1210 cells (comparative study with other PARP inhibitors) | [2] |

Note: Specific cytotoxicity IC50 values for this compound across a range of cancer cell lines were not available in the searched literature. The potentiation of temozolomide cytotoxicity is a known effect of PARP inhibitors and is expected with this compound.

Core Signaling Pathways Modulated by this compound

The primary mechanism of action of this compound is the inhibition of PARP-1, which has significant downstream effects on multiple DNA repair pathways.

Inhibition of Base Excision Repair (BER)

PARP-1 is a key first responder to SSBs, which are common intermediates in the BER pathway. Upon binding to an SSB, PARP-1 becomes activated and synthesizes PAR chains on itself and other acceptor proteins. This PARylation acts as a scaffold to recruit other BER components, such as XRCC1, DNA ligase III, and DNA polymerase β, to the site of damage to complete the repair process. This compound, by inhibiting the catalytic activity of PARP-1, prevents this recruitment, leading to an accumulation of unrepaired SSBs.

Induction of Homologous Recombination (HR) Deficiency and Synthetic Lethality

The accumulation of SSBs due to PARP-1 inhibition by this compound can lead to the collapse of replication forks during S-phase, resulting in the formation of DSBs. In cells with a functional Homologous Recombination (HR) pathway, these DSBs can be efficiently repaired. However, in cancer cells with pre-existing defects in HR, such as those with mutations in BRCA1 or BRCA2, the inability to repair these DSBs leads to genomic instability and ultimately cell death. This concept is known as synthetic lethality and is a key therapeutic strategy for PARP inhibitors.

Interplay with Non-Homologous End Joining (NHEJ)

While HR is the primary repair pathway for DSBs in S and G2 phases, Non-Homologous End Joining (NHEJ) is active throughout the cell cycle. The inhibition of PARP-1 by this compound can influence the balance between these two pathways. In some contexts, PARP-1 inhibition can lead to an upregulation of the error-prone NHEJ pathway as a compensatory mechanism for HR deficiency, which can contribute to genomic instability.

Experimental Protocols

In Vitro PARP-1 Activity Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of purified PARP-1.

Materials:

-

Purified recombinant human PARP-1 enzyme

-

Histone H1 (as a substrate)

-

Activated DNA (e.g., nicked salmon sperm DNA)

-

Biotinylated NAD+

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

-

Stop buffer (e.g., 20% trichloroacetic acid)

-

Streptavidin-coated plates

-

Streptavidin-HRP conjugate

-

Chemiluminescent HRP substrate

-

Plate reader

Procedure:

-

Coat a 96-well streptavidin plate with histone H1.

-

Prepare a reaction mixture containing assay buffer, activated DNA, and biotinylated NAD+.

-

Add varying concentrations of this compound or vehicle control (DMSO) to the wells.

-

Initiate the reaction by adding purified PARP-1 enzyme to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding stop buffer.

-

Wash the plate to remove unbound reagents.

-

Add streptavidin-HRP conjugate and incubate.

-

Wash the plate again.

-

Add chemiluminescent HRP substrate and measure the signal using a plate reader.

-

Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log of the inhibitor concentration.

Immunofluorescence for γH2AX and RAD51 Foci Formation

This method is used to visualize and quantify DSBs (via γH2AX foci) and the engagement of the HR pathway (via RAD51 foci) in cells treated with this compound.

Materials:

-

Cells grown on coverslips

-

This compound

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibodies (anti-γH2AX, anti-RAD51)

-

Fluorescently labeled secondary antibodies

-

DAPI (for nuclear counterstaining)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips and allow them to adhere.

-

Treat cells with this compound or vehicle control for the desired time.

-

Fix the cells with fixation solution.

-

Permeabilize the cells to allow antibody penetration.

-

Block non-specific antibody binding with blocking solution.

-

Incubate with primary antibodies against γH2AX and RAD51.

-

Wash the cells to remove unbound primary antibodies.

-

Incubate with fluorescently labeled secondary antibodies.

-

Wash the cells to remove unbound secondary antibodies.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides with antifade medium.

-

Visualize and quantify the number of foci per nucleus using a fluorescence microscope and image analysis software.

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

-

Treated cells

-

Low-melting-point agarose (B213101)

-

Comet slides

-

Lysis solution

-

Alkaline electrophoresis buffer

-

Neutralization buffer

-

DNA stain (e.g., SYBR Green)

-

Fluorescence microscope

Procedure:

-

Harvest cells treated with this compound or control.

-

Embed the cells in low-melting-point agarose on a comet slide.

-

Lyse the cells to remove membranes and proteins, leaving behind the nucleoid.

-

Immerse the slides in alkaline electrophoresis buffer to unwind the DNA.

-

Perform electrophoresis to allow broken DNA fragments to migrate out of the nucleoid, forming a "comet tail".

-

Neutralize and stain the DNA.

-

Visualize the comets using a fluorescence microscope.

-

Quantify the extent of DNA damage by measuring the comet tail length, tail moment, or percentage of DNA in the tail using specialized software.

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after treatment with this compound.

Materials:

-

Cell lines of interest

-

This compound

-

Cell culture medium and plates

-

Crystal violet staining solution

Procedure:

-

Plate a known number of cells in culture dishes.

-

Treat the cells with various concentrations of this compound for a defined period.

-

Remove the drug and allow the cells to grow for 1-3 weeks until visible colonies form.

-

Fix and stain the colonies with crystal violet.

-

Count the number of colonies (typically defined as >50 cells).

-

Calculate the surviving fraction for each treatment condition relative to the untreated control.

Conclusion

5-Aminoisoquinoline is a valuable chemical tool for dissecting the intricate mechanisms of the DNA damage response. As a potent PARP-1 inhibitor, its ability to disrupt Base Excision Repair and induce synthetic lethality in homologous recombination-deficient cancer cells underscores the therapeutic potential of targeting DNA repair pathways. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the cellular and molecular effects of this compound and other PARP inhibitors, ultimately contributing to the advancement of novel cancer therapies.

References

The Modulatory Role of 5-Aminoisoquinolinone (5-AIQ) on the NF-κB Signaling Pathway: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the current understanding of how 5-Aminoisoquinolinone (5-AIQ), a potent inhibitor of Poly (ADP-ribose) polymerase-1 (PARP-1), exerts its influence on the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a cornerstone of the inflammatory response, and its dysregulation is implicated in a multitude of chronic diseases. This document synthesizes the available preclinical data, detailing the quantitative effects of this compound on NF-κB-mediated gene and protein expression. Furthermore, it outlines a putative mechanism of action, drawing from the established interplay between PARP-1 and the core components of the NF-κB cascade. Detailed experimental protocols for key assays and visualizations of the signaling pathway and experimental workflows are provided to facilitate further research and drug development efforts in this area.

Introduction: this compound and the NF-κB Signaling Axis

5-Aminoisoquinolinone (this compound) is a small molecule inhibitor of Poly (ADP-ribose) polymerase-1 (PARP-1), a nuclear enzyme critically involved in DNA repair and the regulation of various cellular processes, including inflammation. The Nuclear Factor-kappa B (NF-κB) family of transcription factors are central regulators of the innate and adaptive immune responses. In their inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), a signaling cascade is initiated, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This event liberates NF-κB, allowing it to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Emerging evidence suggests that PARP-1 is a key regulator of NF-κB signaling. The inhibitory action of this compound on PARP-1 presents a promising therapeutic strategy for modulating NF-κB-driven inflammation.

Proposed Mechanism of Action: PARP-1 Inhibition by this compound and its Impact on NF-κB Signaling

While direct evidence detailing the entire mechanistic pathway of this compound's effect on NF-κB is still under investigation, a putative mechanism can be proposed based on the known interactions between PARP-1 and the NF-κB cascade. PARP-1 can influence NF-κB activity at multiple levels:

-

Transcriptional Co-activation: PARP-1 can act as a transcriptional co-activator for NF-κB, enhancing the expression of its target genes. Inhibition of PARP-1's catalytic activity by this compound may therefore lead to a reduction in the transcription of pro-inflammatory mediators.

-

Modulation of IKK activity: Although not definitively shown for this compound, PARP-1 has been implicated in the regulation of the IKK complex. By inhibiting PARP-1, this compound could potentially attenuate the phosphorylation and subsequent degradation of IκBα, thereby preventing NF-κB nuclear translocation.

-

Direct Interaction with NF-κB subunits: PARP-1 can directly interact with NF-κB subunits, influencing their activity. This compound, by blocking PARP-1, might disrupt these interactions and modulate NF-κB's transcriptional output.

The following diagram illustrates the canonical NF-κB signaling pathway and the proposed points of intervention for this compound based on its function as a PARP-1 inhibitor.

Quantitative Data on the Effects of this compound

The following tables summarize the available quantitative data from preclinical studies investigating the effects of this compound on NF-κB signaling and its downstream targets.

Table 1: Effect of this compound on NF-κB and Downstream Target Protein Expression

| Cell Line | Treatment | Target Protein | Method | Result | Citation |

| CT26 (murine colon carcinoma) | This compound | NF-κB (p65) | Western Blot | Reduced expression | |

| CT26 (murine colon carcinoma) | This compound | VEGF-C | Western Blot | Reduced expression | |

| BTBR T+ Itpr3tf/J mice (brain tissue) | This compound (1.5 mg/kg, i.p.) | IL-17A | Western Blot | Significantly decreased protein expression | |

| BTBR T+ Itpr3tf/J mice (brain tissue) | This compound (1.5 mg/kg, i.p.) | GATA3 | Western Blot | Significantly decreased protein expression | |

| BTBR T+ Itpr3tf/J mice (brain tissue) | This compound (1.5 mg/kg, i.p.) | FOXP3 | Western Blot | Upregulated protein expression | |

| BTBR T+ Itpr3tf/J mice (brain tissue) | This compound (1.5 mg/kg, i.p.) | Helios | Western Blot | Markedly increased protein expression |

Table 2: Effect of this compound on NF-κB-regulated Gene Expression

| Cell/Tissue Type | Treatment | Target Gene | Method | Result | Citation |

| CT26 (murine colon carcinoma) | This compound | VEGF-C | RT-PCR | Significantly lower mRNA level (P<0.05) | |

| BTBR T+ Itpr3tf/J mice (brain tissue) | This compound (1.5 mg/kg, i.p.) | IL-17A | RT-qPCR | Significantly decreased mRNA expression | |

| BTBR T+ Itpr3tf/J mice (brain tissue) | This compound (1.5 mg/kg, i.p.) | GATA3 | RT-qPCR | Significantly decreased mRNA expression | |

| BTBR T+ Itpr3tf/J mice (brain tissue) | This compound (1.5 mg/kg, i.p.) | IL-9 | RT-qPCR | Significantly reduced mRNA levels | |

| BTBR T+ Itpr3tf/J mice (brain tissue) | This compound (1.5 mg/kg, i.p.) | IL-10 | RT-qPCR | Significantly upregulated mRNA level | |

| BTBR T+ Itpr3tf/J mice (brain tissue) | This compound (1.5 mg/kg, i.p.) | FOXP3 | RT-qPCR | Upregulated mRNA expression | |

| BTBR T+ Itpr3tf/J mice (brain tissue) | This compound (1.5 mg/kg, i.p.) | Helios | RT-qPCR | Markedly increased mRNA expression |

Table 3: Effect of this compound on Cytokine Secretion and Cellular Populations

| Cell/Animal Model | Treatment | Parameter Measured | Method | Result | Citation |

| CT26 (murine colon carcinoma) | This compound | Secreted VEGF-C | ELISA | Dramatically decreased concentration (P<0.05) | |

| BTBR T+ Itpr3tf/J mice (spleen) | This compound (1.5 mg/kg, i.p.) | IL-17A-producing CD4+ cells | Flow Cytometry | Decrease in the number of positive cells | |

| BTBR T+ Itpr3tf/J mice (spleen) | This compound (1.5 mg/kg, i.p.) | GATA3-producing CD4+ T cells | Flow Cytometry | Markedly downregulated expression | |

| BTBR T+ Itpr3tf/J mice (spleen) | This compound (1.5 mg/kg, i.p.) | IL-9-producing CD4+ T cells | Flow Cytometry | Significantly lower numbers of positive cells | |

| BTBR T+ Itpr3tf/J mice (spleen) | This compound (1.5 mg/kg, i.p.) | IL-10-producing CXCR6+ cells | Flow Cytometry | Increased number of positive cells | |

| BTBR T+ Itpr3tf/J mice (spleen) | This compound (1.5 mg/kg, i.p.) | FOXP3-producing CXCR6+ cells | Flow Cytometry | Increased percentage of positive cells | |

| BTBR T+ Itpr3tf/J mice (spleen) | This compound (1.5 mg/kg, i.p.) | Helios-producing CXCR6+ cells | Flow Cytometry | Significantly higher numbers than untreated |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide to facilitate reproducibility and further investigation.

Western Blot Analysis for NF-κB Pathway Proteins

This protocol is adapted for the detection of total and phosphorylated forms of NF-κB pathway components.

-

Cell Lysis:

-

Treat cells with this compound at desired concentrations for the indicated time, followed by stimulation with an NF-κB activator (e.g., 10 ng/mL TNF-α or 1 µg/mL LPS).

-

Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine protein concentration using a BCA protein assay kit.

-

-

SDS-PAGE and Electrotransfer:

-

Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.

-

Separate proteins on a 10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total or phosphorylated forms of p65, IκBα, or IKKβ overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Immunofluorescence Staining for p65 Nuclear Translocation

-

Cell Culture and Treatment:

-

Seed cells on sterile glass coverslips in a 24-well plate.

-

Treat cells with this compound followed by stimulation with an NF-κB activator.

-

-

Fixation and Permeabilization:

-

Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Blocking and Staining:

-

Block with 1% BSA in PBST for 30 minutes.

-

Incubate with a primary antibody against p65 overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

-

Counterstaining and Mounting:

-

Wash three times with PBS.

-

Counterstain nuclei with DAPI for 5 minutes.

-

Mount coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Imaging and Analysis:

-

Visualize cells using a fluorescence or confocal microscope.

-

Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of p65 in multiple cells to determine the extent of nuclear translocation.

-

NF-κB Luciferase Reporter Assay

-

Transfection:

-

Co-transfect cells with an NF-κB

-

Understanding the Anti-inflammatory Effects of 5-Aminoisoquinolinone (5-AIQ): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminoisoquinolinone (5-AIQ) is a potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key nuclear enzyme involved in DNA repair and the regulation of inflammatory responses. This technical guide provides an in-depth overview of the anti-inflammatory effects of this compound, focusing on its mechanism of action, impact on inflammatory signaling pathways, and its potential as a therapeutic agent. Through the inhibition of PARP-1, this compound modulates the activity of immune cells, such as neutrophils and T cells, and reduces the expression of pro-inflammatory mediators. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the core signaling pathways to facilitate a comprehensive understanding of this compound's anti-inflammatory properties.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. Poly(ADP-ribose) polymerase-1 (PARP-1) has emerged as a critical regulator of inflammation.[1] Upon activation by DNA damage, PARP-1 catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, a process that is not only vital for DNA repair but also for modulating the activity of transcription factors involved in inflammation.[1]

5-Aminoisoquinolinone (this compound) is a well-characterized and potent inhibitor of PARP-1. Its ability to suppress PARP-1 activity has positioned it as a valuable tool for studying the role of this enzyme in various cellular processes and as a potential therapeutic agent for conditions driven by excessive inflammation. This guide will explore the anti-inflammatory effects of this compound, focusing on its molecular mechanism of action and its impact on key inflammatory pathways.

Mechanism of Action: PARP-1 Inhibition

The primary mechanism through which this compound exerts its anti-inflammatory effects is the inhibition of PARP-1. PARP-1 is a key player in the inflammatory response, acting as a co-activator for several pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[1]

The Role of PARP-1 in NF-κB Signaling

The NF-κB signaling pathway is a cornerstone of the inflammatory response, controlling the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.

PARP-1 plays a crucial role in sustaining NF-κB-mediated transcription. It can be activated by inflammatory stimuli and subsequently PARylates (adds PAR chains to) itself and other proteins in the NF-κB transcriptional complex. This PARylation is thought to enhance the DNA binding and transcriptional activity of NF-κB, leading to a robust and sustained inflammatory response.

This compound's Impact on NF-κB Signaling

By inhibiting the catalytic activity of PARP-1, this compound prevents the PARylation of NF-κB and its associated proteins. This leads to a dampening of NF-κB's transcriptional activity, resulting in a reduced expression of pro-inflammatory genes. This inhibition of the PARP-1/NF-κB axis is a central tenet of this compound's anti-inflammatory effects.

Quantitative Data on Anti-inflammatory Effects

While specific quantitative data for this compound is limited in publicly available literature, studies on its effects in various models provide qualitative and some quantitative insights into its anti-inflammatory efficacy.

Modulation of Cytokine Expression

In a study utilizing the BTBR T+ Itpr3tf/J (BTBR) mouse model of autism, treatment with this compound was shown to modulate T-cell cytokine profiles. Specifically, this compound treatment led to a downregulation of the pro-inflammatory cytokines Interleukin-9 (IL-9) and Interleukin-17A (IL-17A). The study also investigated the effects on the anti-inflammatory cytokine Interleukin-10 (IL-10).

Table 1: Effect of this compound on Cytokine Expression in BTBR Mice Spleen Cells

| Cytokine | Effect of this compound Treatment |

|---|---|

| IL-17A | Decreased production by CD4+ T cells |

| IL-9 | Decreased production by CD4+ T cells |

| IL-10 | Investigated |

Note: This table is a qualitative summary based on the cited study. Specific percentage reductions were not provided in the abstract.

Inhibition of Neutrophil Activity

Neutrophils are key effector cells in the acute inflammatory response, and their activation can lead to the release of reactive oxygen species (ROS) and inflammatory mediators. A study in rats with focal cerebral ischemia demonstrated that intravenous administration of this compound (3.0 mg/kg) significantly decreased the oxidative activity of neutrophils.[2] This effect was observed in animals with prolonged ischemia (24h), suggesting a role for this compound in mitigating ischemia-reperfusion injury, a process with a significant inflammatory component.[2]

Table 2: Effect of this compound on Neutrophil Oxidative Activity

| Experimental Model | Treatment | Outcome |

|---|

| Rats with prolonged (24h) focal cerebral ischemia | this compound (3.0 mg/kg, i.v.) | Significant decrease in neutrophil oxidative activity |

Experimental Protocols

Detailed experimental protocols for studies specifically using this compound are not extensively reported in the available literature. However, based on the types of experiments conducted, standard immunological and cell biology techniques were likely employed. Below are generalized protocols for the key assays mentioned.

In Vitro T-Cell Cytokine Analysis

Objective: To determine the effect of this compound on the production of cytokines by T-cells.

Methodology:

-

Cell Culture: Isolate CD4+ T-cells from the spleens of experimental animals (e.g., BTBR mice) using magnetic-activated cell sorting (MACS). Culture the cells in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum, antibiotics, and T-cell activators (e.g., anti-CD3/CD28 antibodies).

-

This compound Treatment: Treat the cultured T-cells with varying concentrations of this compound or a vehicle control.

-

Cytokine Measurement: After a suitable incubation period (e.g., 24-72 hours), collect the cell culture supernatants. Analyze the concentrations of cytokines (e.g., IL-17A, IL-9, IL-10) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay (e.g., Luminex).

-

Intracellular Staining: Alternatively, treat cells with a protein transport inhibitor (e.g., Brefeldin A) during the final hours of culture. Then, fix, permeabilize, and stain the cells with fluorescently labeled antibodies against the cytokines of interest for analysis by flow cytometry.

Neutrophil Oxidative Burst Assay

Objective: To measure the effect of this compound on the production of reactive oxygen species (ROS) by neutrophils.

Methodology:

-

Neutrophil Isolation: Isolate neutrophils from whole blood of experimental animals (e.g., rats) using density gradient centrifugation (e.g., with Ficoll-Paque).

-

This compound Pre-treatment: Pre-incubate the isolated neutrophils with this compound or a vehicle control for a specified period.

-

Stimulation: Stimulate the neutrophils with a potent activator of the oxidative burst, such as phorbol (B1677699) 12-myristate 13-acetate (PMA) or opsonized zymosan.

-

ROS Detection: Measure the production of ROS using a chemiluminescence-based assay with a luminol (B1675438) or lucigenin (B191737) probe, or a fluorescence-based assay using a probe like dihydrorhodamine 123 (DHR 123) followed by flow cytometry analysis.

-

Data Analysis: Quantify the light emission or fluorescence intensity to determine the level of oxidative burst. Compare the results from this compound-treated cells to the control group.

Signaling Pathways and Logical Relationships

The anti-inflammatory effects of this compound are rooted in its ability to inhibit PARP-1, which in turn modulates downstream signaling cascades. The primary affected pathway is the NF-κB signaling cascade.

References

Preliminary In Vitro Studies of 5-Aminoisoquinoline (5-AIQ): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminoisoquinoline (5-AIQ) is a water-soluble small molecule recognized as a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1.[1][2] PARP-1 is a critical nuclear enzyme activated by DNA strand breaks that plays a pivotal role in DNA repair and the maintenance of genomic integrity.[3][4] Its inhibition is a key therapeutic strategy, especially in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This document provides a comprehensive overview of the preliminary in vitro studies of this compound, summarizing key quantitative data, detailing experimental protocols for foundational assays, and visualizing the core biological pathways and experimental workflows.

Mechanism of Action: PARP-1 Inhibition

PARP-1 acts as a primary sensor for single-strand breaks (SSBs) in DNA. Upon binding to a break, PARP-1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process recruits other DNA repair enzymes to the site of damage to mend the break.

This compound functions as a competitive inhibitor, binding to the catalytic domain of PARP-1 and preventing the synthesis of PAR chains. This "trapping" of PARP-1 at the site of DNA damage obstructs the repair of SSBs. During DNA replication, these unresolved SSBs are converted into more lethal double-strand breaks (DSBs). In cancer cells with a compromised homologous recombination (HR) repair pathway (e.g., due to BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis. This mechanism is known as synthetic lethality.

Quantitative Pharmacological Data

The following table summarizes the key quantitative parameters determined from preliminary in vitro studies of this compound.

| Parameter | Value | Assay Type | Source / Cell Line | Reference |

| IC₅₀ | 240 nM | PARP-1 Enzyme Inhibition | Semi-purified PARP-1 | [1] |

| In Vitro Half-Life (T½) | 14.5 min | Metabolic Stability | Human Liver Microsomes | [2] |

| Intrinsic Clearance (Clint) | 47.6 µL/min/mg | Metabolic Stability | Human Liver Microsomes | [2] |

Key In Vitro Studies & Experimental Protocols

PARP-1 Enzyme Inhibition Assay

This assay quantifies the ability of this compound to directly inhibit the catalytic activity of the PARP-1 enzyme.

Detailed Protocol:

-

Plate Coating: Coat a 96-well plate with histones (a PARP-1 substrate) and incubate overnight. Wash the plate with phosphate-buffered saline (PBS).

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, 4 mM MgCl₂, 250 µM DTT).

-

Reconstitute purified human PARP-1 enzyme in reaction buffer.

-

Prepare a solution of biotinylated NAD⁺ and activated DNA (e.g., sonicated calf thymus DNA).

-

Perform serial dilutions of this compound in the reaction buffer to create a range of test concentrations.

-

-

Reaction Mixture: To each well, add the PARP-1 enzyme, activated DNA, and the corresponding concentration of this compound (or vehicle control).

-

Initiation: Add the biotinylated NAD⁺ solution to all wells to start the enzymatic reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Detection:

-

Wash the plate to remove unbound reagents.

-

Add Streptavidin-HRP (Horseradish Peroxidase) conjugate, which binds to the biotinylated PAR chains. Incubate and wash.

-

Add a chemiluminescent HRP substrate (e.g., TMB).

-

-

Data Analysis: Measure the signal (e.g., absorbance or luminescence) using a plate reader. The signal is proportional to the amount of PAR synthesized and thus to PARP-1 activity. Plot the enzyme activity against the log of the this compound concentration and fit to a four-parameter logistic curve to determine the IC₅₀ value.[5]

Cell-Based Assays: Cytoprotection in Cardiomyocytes

Studies have investigated the protective effects of this compound against oxidative stress-induced apoptosis in H9c2 rat cardiomyocyte cell lines.[3] this compound pretreatment was found to significantly protect against cell death induced by hydrogen peroxide (H₂O₂).[3]

Detailed Protocol (XTT Cell Viability Assay):

-

Cell Culture: Culture H9c2 cells in DMEM supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere.

-

Seeding: Seed the H9c2 cells into 96-well plates at a density of approximately 1 x 10⁴ cells/well and allow them to attach overnight.

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Introduce the cytotoxic agent (e.g., H₂O₂) to induce oxidative stress, while maintaining the this compound concentrations. Include control wells (cells only, cells + H₂O₂, cells + this compound only).

-

-

Incubation: Incubate the plates for a period of 24 to 48 hours.

-

Viability Measurement:

-

Prepare the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling mixture according to the manufacturer's instructions.

-

Add the XTT mixture to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the XTT reagent to a soluble formazan (B1609692) salt.

-

-

Data Analysis: Measure the absorbance of the formazan product at 450-500 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated controls.

This protective effect is mediated by the activation of the Akt/GSK-3β signaling pathway.[3]

References

- 1. scispace.com [scispace.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound inhibits H2O2-induced apoptosis through reactive oxygen species scavenging and Akt/GSK-3β signaling pathway in H9c2 cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Aminoisoquinolin-1(2H)-one, a water-soluble poly (ADP-ribose) polymerase (PARP) inhibitor reduces the evolution of experimental periodontitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of novel PARP1/NRP1 dual-targeting inhibitors with strong antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on 5-AIQ as a Biochemical Tool: A Technical Guide

Introduction

5-Aminoisoquinolin-1-one (5-AIQ) is a water-soluble, small-molecule inhibitor of the poly(ADP-ribose)polymerase (PARP) enzyme superfamily.[1] While it lacks isoform-selectivity and is considered of moderate potency in vitro, its excellent cellular uptake and high activity in various in vivo models have established it as a valuable biochemical and pharmacological tool.[1] Initially synthesized by Wenkert et al., this compound has been instrumental in studying the diverse roles of PARPs in cellular processes, including DNA repair, inflammation, and cell death.[1] This guide provides an in-depth overview of the core foundational research on this compound, focusing on its mechanism of action, quantitative data, affected signaling pathways, and key experimental protocols for its use in a research setting.

Mechanism of Action

The primary mechanism of action for this compound is the competitive inhibition of PARP enzymes at the nicotinamide-binding site of the substrate, NAD+.[2][3] PARP-1, a major isoform, is activated by DNA damage.[3][4] Upon activation, it catalyzes the transfer of ADP-ribose units from NAD+ to acceptor proteins, forming poly(ADP-ribose) (PAR) chains that signal for and recruit other DNA repair proteins.[3]

This compound mimics the nicotinamide (B372718) portion of NAD+, occupying the catalytic site and preventing the PARylation reaction. Modeling studies of this compound docked into the PARP-1 catalytic site reveal key interactions:

-

Hydrogen Bonding: The secondary amide of this compound forms hydrogen bonds with the amino acids Glycine 863 (Gly863) and Serine 904 (Ser904).[2]

-

π-Electron Stacking: The isoquinolinone ring structure is sandwiched between Tyrosine 896 (Tyr896) and Tyrosine 907 (Tyr907), forming a π-electron sandwich.[2]

-

Water-Bridged Interaction: The 5-amino group of this compound is in proximity to the active site's Glutamate 988 (Glu988) carboxylate, potentially forming a water-bridged hydrogen bond that contributes to its inhibitory potency.[2]

By blocking PARP activity, this compound prevents the repair of DNA single-strand breaks. In cells with deficient homologous recombination repair (like those with BRCA1/2 mutations), these unrepaired single-strand breaks can lead to the collapse of replication forks and the formation of cytotoxic double-strand breaks, a concept known as synthetic lethality.[5]

Quantitative Inhibitory Data

The potency of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the substance required to inhibit a specific biological or biochemical function by 50%.[6] For this compound, the following potency has been reported.

| Target | Reported IC50 | Assay Condition | Reference |

| PARP-1 | 240 nM | Semi-purified enzyme preparation | [1] |

Key Signaling Pathways Affected by this compound

Inhibition of PARP-1 by this compound has significant downstream consequences on cellular signaling, most notably on the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. This interaction underlies many of the anti-inflammatory effects observed with this compound treatment.[1][7]

The general pathway is as follows:

-

DNA Damage: Cellular stressors like ischemia-reperfusion or radiation cause DNA strand breaks.

-

PARP-1 Activation: PARP-1 detects this damage and is activated.

-

NF-κB Regulation: Activated PARP-1 is involved in the regulation of the NF-κB transcription factor.

-

This compound Inhibition: this compound blocks PARP-1 activation.

-

Downstream Effects: The inhibition of PARP-1 leads to the down-regulation of NF-κB activity.[1] This, in turn, modulates the expression of various gene products, including pro-inflammatory cytokines and cellular adhesion molecules, resulting in an anti-inflammatory response.[1][7]

Experimental Protocols

Here we provide detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro PARP-1 Inhibition Assay

This protocol describes a generalized, non-radioactive method to determine the IC50 of this compound against purified PARP-1. It relies on the colorimetric quantification of biotinylated Poly(ADP-ribose) (PAR) synthesized by PARP-1 onto histone proteins in a 96-well plate format.

Materials:

-

Recombinant human PARP-1 enzyme

-

Histone H1

-

Activated DNA (e.g., sonicated calf thymus DNA)

-

NAD+

-

Biotinylated NAD+

-

This compound stock solution (in DMSO or water)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

-

Streptavidin-HRP (Horse-Radish Peroxidase)

-

TMB Substrate

-

Stop Solution (e.g., 2N H2SO4)

-

96-well high-binding plates

Methodology:

-

Plate Coating: Coat a 96-well plate with Histone H1 overnight at 4°C. Wash wells with PBS-T (PBS + 0.05% Tween-20).

-

Inhibitor Preparation: Prepare serial dilutions of this compound in Assay Buffer. Include a "no inhibitor" control and a "no enzyme" background control.

-

Reaction Mix Preparation: Prepare a master mix containing Assay Buffer, activated DNA, NAD+, and Biotinylated NAD+.

-

Reaction Initiation: Add the PARP-1 enzyme to the reaction mix. Immediately dispense the complete reaction mix into the wells containing the diluted this compound.

-

Incubation: Incubate the plate at room temperature for 1 hour to allow for the PARylation reaction.

-

Detection:

-

Wash the plate extensively with PBS-T to remove unreacted components.

-

Add Streptavidin-HRP diluted in blocking buffer and incubate for 1 hour.

-

Wash the plate again with PBS-T.

-

Add TMB substrate and incubate in the dark until sufficient color develops.

-

-

Data Acquisition: Add Stop Solution and read the absorbance at 450 nm using a microplate reader.

-

Analysis: Subtract background absorbance. Plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter logistic curve to determine the IC50 value.[8]

Cell Viability (MTS) Assay

This protocol assesses the effect of this compound on the viability of a chosen cell line. The MTS assay measures the metabolic conversion of a tetrazolium compound to a colored formazan (B1609692) product by live cells.[9]

Materials:

-

Cancer cell line (e.g., BRCA-deficient ovarian cancer cells)

-

Complete cell culture medium

-

This compound stock solution

-

MTS reagent

-

96-well flat-bottom cell culture plates

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound. Include vehicle-only (e.g., DMSO) controls.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions.

-

Final Incubation: Incubate for 1-4 hours at 37°C, allowing for the color change to occur.

-

Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log concentration of this compound to determine the GI50 (concentration for 50% growth inhibition).

Western Blot for NF-κB Pathway Proteins

This protocol can be used to visualize the downstream effects of this compound on the NF-κB pathway by measuring the levels of key proteins (e.g., phosphorylated p65 subunit).

Materials:

-

Cell line of interest

-

This compound and a relevant stimulus (e.g., TNF-α to activate the NF-κB pathway)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit[10]

-

SDS-PAGE gels and running buffer

-

Transfer apparatus (membranes, transfer buffer)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-total-NF-κB p65, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

Methodology:

-

Cell Treatment: Culture cells and treat with a stimulus (e.g., TNF-α) in the presence or absence of this compound for a defined time.

-

Protein Extraction: Lyse the cells on ice and collect the supernatant containing total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay to ensure equal loading.[10]

-

SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-p65) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensity using image analysis software. Normalize the signal of the protein of interest to a loading control (e.g., GAPDH) to compare protein levels between treated and untreated samples.

Conclusion

This compound remains a cornerstone biochemical tool for probing the function of PARP enzymes. Its well-characterized mechanism of action, established in vitro potency, and significant in vivo effects on pathways like NF-κB make it an invaluable reagent.[1] Although newer, more potent, and isoform-selective PARP inhibitors have been developed for clinical use, the foundational research conducted with this compound paved the way for these advancements.[1] For researchers in cell biology, pharmacology, and drug development, this compound continues to be a reliable and effective inhibitor for investigating the multifaceted roles of PARP in health and disease.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PARP1 proximity proteomics reveals interaction partners at stressed replication forks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. IC50 - Wikipedia [en.wikipedia.org]

- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 8. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Genetic toxicity testing using human in vitro organotypic airway cultures: Assessing DNA damage with the CometChip and mutagenesis by Duplex Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Enzymatic Inhibition Profile of 5-Aminoisoquinoline (5-AIQ)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminoisoquinoline (B16527) (5-AIQ) is a well-established inhibitor of poly(ADP-ribose) polymerases (PARPs), a family of enzymes critical to DNA repair and other cellular processes. This technical guide provides a comprehensive overview of the enzymatic inhibition profile of this compound, with a focus on its activity against various PARP family members. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows to support further research and drug development efforts. While this compound is a potent PARP inhibitor, this guide also explores the landscape of its selectivity and the methodologies required to rigorously define its enzymatic interactions.

Introduction

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes that play a pivotal role in cellular processes, most notably in the detection and repair of single-strand DNA breaks.[1] The catalytic activity of PARPs, particularly PARP-1, involves the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, which serves as a scaffold to recruit DNA repair machinery.[1] Inhibition of PARP has emerged as a promising therapeutic strategy in oncology, especially for cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations.[1]

5-Aminoisoquinoline (this compound) has been identified as an active inhibitor of PARP-1.[2] Its isoquinoline (B145761) scaffold is a common feature in many PARP inhibitors.[1] Understanding the detailed enzymatic inhibition profile of this compound is crucial for its application as a research tool and for the development of more potent and selective therapeutic agents. This guide aims to consolidate the current knowledge on the inhibitory activity of this compound against various enzymes, provide detailed experimental protocols for its characterization, and offer visual representations of the underlying biological pathways and experimental designs.

Quantitative Inhibition Data

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the available quantitative data for this compound and its derivatives against members of the PARP family. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

| Compound | Enzyme Target | IC50 | Selectivity Index (PARP-1/PARP-2) | Reference |

| 5-Benzamidoisoquinolin-1-one (this compound derivative) | PARP-1 | - | 9.3 | [3] |

| 5-Benzamidoisoquinolin-1-one (this compound derivative) | PARP-2 | - | - | [3] |

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental approaches for studying this compound, the following diagrams, generated using the DOT language, illustrate the relevant signaling pathways and a general workflow for assessing enzymatic inhibition.

PARP-1 Signaling Pathway in DNA Single-Strand Break Repair

General Experimental Workflow for Determining IC50

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the characterization of PARP inhibitors like this compound. These protocols are intended to serve as a starting point and may require optimization based on specific laboratory conditions and reagents.

In Vitro PARP-1 Enzymatic Inhibition Assay (Chemiluminescent)

This assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP-1.

Materials:

-

Recombinant human PARP-1 enzyme

-

Histone-coated 96-well plates

-

Activated DNA (e.g., sonicated calf thymus DNA)

-

Biotinylated NAD+

-

This compound (or other test inhibitor)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Streptavidin-HRP conjugate

-

Chemiluminescent HRP substrate

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. A typical concentration range would be from 1 nM to 100 µM. Include a vehicle control (e.g., DMSO) and a known PARP inhibitor as a positive control.

-

Reaction Setup: To each well of the histone-coated plate, add the PARP-1 enzyme and activated DNA.

-

Inhibitor Addition: Add the diluted this compound or control solutions to the respective wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding biotinylated NAD+ to all wells.

-

Incubation: Incubate the plate for 60 minutes at 30°C.

-

Washing: Wash the plate three times with wash buffer to remove unbound reagents.

-

Detection: Add streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

-

Signal Generation: After another wash step, add the chemiluminescent HRP substrate.

-

Measurement: Immediately measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Sirtuin Activity Assay (Fluorometric)

While there is no specific data on this compound inhibiting sirtuins, this general protocol can be used for screening. This assay measures the deacetylation of a fluorogenic acetylated peptide substrate by a sirtuin enzyme.

Materials:

-

Recombinant human sirtuin enzyme (e.g., SIRT1, SIRT2, etc.)

-

Fluorogenic acetylated peptide substrate

-

NAD+

-

This compound (or other test inhibitor)

-

Sirtuin assay buffer

-

Developer solution (containing a protease that cleaves the deacetylated substrate)

-

96-well black plates

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the sirtuin assay buffer.

-

Reaction Setup: In a 96-well black plate, add the sirtuin enzyme, the fluorogenic acetylated peptide substrate, and NAD+.

-

Inhibitor Addition: Add the diluted this compound or control solutions to the wells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Development: Add the developer solution to each well and incubate for an additional 15-30 minutes at 37°C.

-

Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described for the PARP assay.

Conclusion

5-Aminoisoquinoline is a valuable chemical tool for studying the roles of PARP enzymes in various biological processes. While it is known to be a potent inhibitor of PARP-1, a comprehensive and comparative analysis of its inhibitory activity against the entire PARP family and other enzyme classes like sirtuins is still needed to fully elucidate its selectivity profile. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to conduct these critical studies. Further investigation into the structure-activity relationship of this compound and its derivatives will be instrumental in the development of next-generation inhibitors with enhanced potency and isoform selectivity for various therapeutic applications.

References

- 1. bellbrooklabs.com [bellbrooklabs.com]

- 2. Tankyrase Inhibitors: Potential Treatment of Hyperproliferative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Benzamidoisoquinolin-1-ones and 5-(ω-carboxyalkyl)isoquinolin-1-ones as isoform-selective inhibitors of poly(ADP-ribose) polymerase 2 (PARP-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

5-AIQ's Interaction with Different PARP Isoforms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction of 5-Aminoisoquinolin-1-one (5-AIQ), a water-soluble and potent pan-inhibitor of Poly(ADP-ribose) Polymerases (PARPs), with various PARP isoforms. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support research and drug development efforts in the field of PARP inhibition.

Introduction